molecular formula C15H14BrN3O3 B13882673 tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

tert-Butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B13882673
M. Wt: 364.19 g/mol
InChI Key: KHSRKKRHSVPGFZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate: is a complex organic compound that features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the pyrrolo[3,2-c]pyridine core and the oxazole ring . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Polar and non-polar solvents depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the pyrrolo[3,2-c]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxazole ring enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

tert-butyl 6-bromo-2-(1,3-oxazol-5-yl)pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C15H14BrN3O3/c1-15(2,3)22-14(20)19-10-5-13(16)18-6-9(10)4-11(19)12-7-17-8-21-12/h4-8H,1-3H3

InChI Key

KHSRKKRHSVPGFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN=CO3

Origin of Product

United States

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